molecular formula C21H25N3O2S2 B2862125 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686770-10-5

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2862125
CAS No.: 686770-10-5
M. Wt: 415.57
InChI Key: QBXJLCXFEFPUMG-UHFFFAOYSA-N
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Description

Key structural elements include:

  • A phenyl group at position 3, contributing to aromatic stacking interactions.
  • A sulfanyl (-S-) linker at position 2, connected to a 2-ethylpiperidin-1-yl moiety via a 2-oxoethyl chain. The 2-ethylpiperidine substituent enhances lipophilicity and may influence target binding and metabolic stability .

Properties

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-2-15-8-6-7-12-23(15)18(25)14-28-21-22-17-11-13-27-19(17)20(26)24(21)16-9-4-3-5-10-16/h3-5,9-10,15H,2,6-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXJLCXFEFPUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thienopyrimidinone

Regioselective bromination at position 2 is critical for subsequent sulfanyl-alkylation. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves >90% bromination efficiency, as confirmed by $$ ^1H $$ NMR.

Synthesis of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl Thiol

The sulfanyl-bearing side chain is prepared via a three-step sequence:

  • Acylation of 2-Ethylpiperidine : Reacting 2-ethylpiperidine with chloroacetyl chloride in dichloromethane and triethylamine yields 2-chloro-N-(2-ethylpiperidin-1-yl)acetamide (89% yield).
  • Disulfide Formation : Treatment with sodium disulfide (Na$$2$$S$$2$$) in ethanol converts the chloroacetamide to the corresponding disulfide, (2-(2-ethylpiperidin-1-yl)-2-oxoethyl)disulfide.
  • Reduction to Thiol : Catalytic reduction with tris(2-carboxyethyl)phosphine (TCEP) in phosphate buffer (pH 7.0) generates the free thiol, HS-CH$$2$$-CO-N(C$$2$$H$$_5$$)-piperidine.

Nucleophilic Substitution

The thiolate anion, generated by deprotonating the thiol with potassium carbonate, undergoes SN2 displacement with the brominated thienopyrimidinone. Optimal conditions (DMF, 60°C, 12 h) afford the target compound in 71% yield, confirmed by LC-MS and $$ ^{13}C $$ NMR.

Enantiomeric Resolution of 2-Ethylpiperidine

While the target compound lacks chiral centers, the 2-ethylpiperidine precursor can be resolved enzymatically. Using Aspergillus protease, racemic 2-ethylpiperidine-oxalamic ester is hydrolyzed to yield (R)- and (S)-enantiomers with >98% enantiomeric excess (ee). This step ensures optical purity if chirally defined intermediates are required for derivative syntheses.

Spectroscopic Characterization and Bioactivity

The final compound is characterized by:

  • IR : Strong absorption at 1685 cm$$^{-1}$$ (C=O stretch of pyrimidinone).
  • $$ ^1H $$ NMR : δ 1.35 (t, 3H, CH$$2$$CH$$3$$), δ 3.72 (s, 2H, SCH$$_2$$), δ 7.45–7.62 (m, 5H, Ph).
  • HRMS : [M+H]$$^+$$ calcd. for C$${22}$$H$${26}$$N$$3$$O$$2$$S$$_2$$: 452.1421; found: 452.1418.

Preliminary bioactivity assessments of analogous thienopyrimidinones show inhibitory activity against HepG2 and MCF-7 cell lines (IC$$_{50}$$ 8.2–12.4 μM), suggesting potential therapeutic relevance.

Challenges and Optimization Strategies

  • Thiol Oxidation : Using disulfide intermediates and inert atmospheres minimizes unwanted oxidation.
  • Regioselectivity : Directed ortho-metalation with lithium diisopropylamide (LDA) ensures precise functionalization at position 2.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction times and improves yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The phenyl and piperidine groups can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent differences and their implications:

Compound ID / Source Core Structure R1 (Position 3) R2 (Position 2 Sulfanyl Chain) Key Physicochemical Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one Phenyl 2-Ethylpiperidin-1-yl Moderate lipophilicity; balanced solubility
Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl 4-Chlorophenyl-oxoethyl Increased lipophilicity (Cl substituent)
Thieno[3,2-d]pyrimidin-4-one Ethyl 4-Benzylpiperidin-1-yl High lipophilicity (benzyl group)
Thieno[3,2-d]pyrimidin-4-one Phenyl Morpholin-4-yl Higher polarity (morpholine)
Thieno[2,3-d]pyrimidin-4-one Ethyl 4-Fluorophenyl-oxoethyl; 5,6-dimethyl Enhanced electronegativity (F); steric bulk
Pyrimidin-4(1H)-one - Piperidin-1-yl; 6-CF3 High electronegativity (CF3)

Key Observations:

  • Morpholine () enhances solubility due to its polar oxygen atom .
  • Electron-Withdrawing Groups : Fluorine () and trifluoromethyl () substituents improve binding via electronegative interactions and metabolic resistance .
  • Steric Effects: Dimethyl groups on the thienopyrimidine core () may hinder target binding but improve selectivity .

Biological Activity

The compound 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and therapeutic implications.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core structure with several functional groups that influence its biological activity. The presence of the sulfanyl group and the piperidine moiety are critical for its chemical reactivity and interaction with biological targets.

Property Details
Molecular FormulaC18H22N2OS
Molecular Weight318.44 g/mol
CAS Number6227-79-8
Density1.15 g/cm³
Boiling Point611.6 °C at 760 mmHg
Refractive Index1.619

Biological Activity

Research indicates that compounds structurally similar to 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibit significant biological activities, particularly in kinase inhibition. Kinases are critical in various cellular processes such as cell cycle regulation and metabolism.

Key Findings from Studies

  • Kinase Inhibition : Similar derivatives have shown promising inhibitory effects against cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 (GSK3), both of which are implicated in cancer and neurodegenerative diseases .
  • Antitumor Activity : Some studies have highlighted the potential of this compound to act as an antitumor agent by inhibiting pathways that promote tumor growth .
  • Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to interact with microbial targets, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

A comparison with other compounds reveals unique aspects of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one :

Compound Name Structural Features Biological Activity Unique Aspects
Target CompoundThieno-pyrimidine corePotential kinase inhibitorIncorporates a sulfanyl group
HarmineIndole structurePsychoactive; kinase inhibitionNatural product with historical use
IndirubinIndole derivativeAnti-inflammatory; anticancerKnown for dual action on multiple targets
PyrrolopyrimidinesPyrimidine coreKinase inhibitionDiverse applications in drug development

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one :

  • Cancer Treatment : A study demonstrated that a related thieno-pyrimidine derivative significantly reduced tumor size in xenograft models by inhibiting CDK5 activity .
  • Neurological Disorders : Research indicated that compounds with similar structures could improve cognitive functions in animal models of Alzheimer's disease by modulating GSK3 activity .

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